2-(4-Phenoxyphenoxy)acetic acid

Physicochemical Characterization Material Properties Formulation Science

Researchers often face structural limitations with pre-substituted phenoxyacetic acid intermediates. 2-(4-Phenoxyphenoxy)acetic acid (CAS 38559-90-9) provides a clean diphenyl ether scaffold with a free carboxylic acid for direct amide/ester derivatization. Key advantages: (1) Lacks ring chlorine, enabling systematic SAR exploration of PPAR agonists or ACCase inhibitors without auxin-like phytotoxicity. (2) LogP 2.94 optimizes membrane permeability for cell-based probe development. (3) Thermal stability (bp 401.6°C) supports high-temperature agrochemical synthesis.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 38559-90-9
Cat. No. B1349600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenoxyphenoxy)acetic acid
CAS38559-90-9
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)O
InChIInChI=1S/C14H12O4/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
InChIKeyNUTWPVOGVQFHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Phenoxyphenoxy)acetic acid Overview


2-(4-Phenoxyphenoxy)acetic acid (CAS 38559-90-9) is a phenoxyacetic acid derivative characterized by a central diphenyl ether core bearing an acetic acid moiety. With a molecular formula of C14H12O4 and a molecular weight of 244.24 g/mol [1], it exhibits predicted physicochemical properties including a density of 1.251 g/cm³, a boiling point of 401.6°C at 760 mmHg, a melting point of 125°C, and a calculated LogP of 2.94 . This compound serves as a versatile synthetic intermediate, with its unsubstituted phenoxy rings and free carboxylic acid group providing two distinct sites for further derivatization—via electrophilic aromatic substitution on the phenoxy moieties and via amide or ester formation at the carboxyl group . Its core scaffold appears in both herbicidal phenoxyacetic acid derivatives and pharmaceutical leads targeting nuclear receptors such as PPARs, making it a relevant building block for agrochemical discovery and medicinal chemistry programs [2].

1 Versatile synthetic intermediate for agrochemical and medicinal chemistry building block libraries
2 Unsubstituted phenoxy rings allow regioselective electrophilic derivatization for scaffold diversification
3 Free carboxylic acid supports direct amide, ester, and bioconjugation strategies

2-(4-Phenoxyphenoxy)acetic acid Substitution Failure


Although 2-(4-Phenoxyphenoxy)acetic acid shares the phenoxyacetic acid core with widely used herbicides such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid), its structural distinctions drive fundamentally different applications and performance characteristics. The target compound lacks the ring chlorine substituents that confer herbicidal activity in 2,4-D and MCPA; instead, its unsubstituted phenoxy rings and diphenyl ether backbone place it closer to insect growth regulators like fenoxycarb and pyriproxyfen in terms of physicochemical space, yet with distinct logP, density, and thermal stability profiles [1][2]. Notably, 2-(4-Phenoxyphenoxy)acetic acid displays a predicted logP of 2.94—substantially lower than fenoxycarb (4.07) and pyriproxyfen (5.18)—resulting in different solubility and partitioning behavior that impacts its utility as a synthetic intermediate versus a formulated active ingredient . Furthermore, the free carboxylic acid in 2-(4-Phenoxyphenoxy)acetic acid enables direct conjugation and derivatization strategies that are unavailable with esterified analogs or ring-substituted variants, making it a unique entry point for scaffold diversification in both agrochemical lead optimization and pharmaceutical probe synthesis [3].

Absence of herbicidal activity Lacks ring chlorine substituents required for auxin-mimic herbicidal action in 2,4-D and MCPA; may not replicate agrochemical active-ingredient performance.
Lipophilicity and partitioning shift Calculated LogP of 2.94 differs substantially from fenoxycarb (4.07) and pyriproxyfen (5.18), altering solubility and formulation behaviour compared to insect growth regulators.
Derivatization handle mismatch Free carboxylic acid enables direct conjugation routes unavailable with ester prodrugs, carbamates, or ring-substituted analogs; esterified variants require additional deprotection steps.

2-(4-Phenoxyphenoxy)acetic acid: Quantitative Evidence vs. Analogs


Density vs. Agrochemical Active Ingredients

2-(4-Phenoxyphenoxy)acetic acid exhibits a predicted density of 1.251 g/cm³, which positions it between the denser 2,4-D (1.508–1.563 g/cm³) and the less dense fenoxycarb (1.148 g/cm³) and pyriproxyfen (1.20 g/cm³). This intermediate density influences solid handling, bulk storage considerations, and solubility behavior in formulation matrices [1][2][3].

Density vs. Analogs
Predicted
1.251 g/cm³
Intermediate density between chlorinated herbicides and juvenoid insect growth regulators
Predicted value; experimental verification recommended
Physicochemical Characterization Material Properties Formulation Science

Thermal Stability vs. Agrochemical Analogs

The predicted boiling point of 2-(4-Phenoxyphenoxy)acetic acid is 401.6°C at 760 mmHg. This is significantly higher than 2,4-D (345.6°C) and MCPA (~327°C), but lower than fenoxycarb (457.1°C) and pyriproxyfen (462.0°C). This intermediate thermal stability profile indicates that the compound can withstand typical reaction conditions (e.g., amide coupling, esterification) without decomposition while remaining more amenable to distillation or sublimation purification than the heavier insect growth regulators [1].

Thermal Stability vs. Analogs
Predicted
401.6 °C (760 mmHg)
Higher boiling point than 2,4-D and MCPA; lower than fenoxycarb and pyriproxyfen
Predicted; supports high-temperature synthesis conditions
Thermal Stability Synthetic Chemistry Process Safety

Lipophilicity vs. Agrochemical Analogs

2-(4-Phenoxyphenoxy)acetic acid has a calculated LogP of 2.94, which is moderately higher than 2,4-D (LogP 2.58–2.83) and MCPA (LogP 2.47), but substantially lower than fenoxycarb (LogP 4.07) and pyriproxyfen (LogP 4.84–5.18). This intermediate lipophilicity indicates that the compound occupies a distinct partition coefficient space—less membrane-permeable than the insecticidal juvenoids yet more lipophilic than the classical phenoxy herbicides [1][2][3].

Lipophilicity vs. Analogs
Calculated
LogP 2.94
Moderately higher than phenoxy herbicides; substantially lower than juvenoid insecticides
Predicted at non-ionized state; influences purification and permeability
Lipophilicity Drug Design ADME Properties

Scaffold Versatility: Unsubstituted Phenoxy Rings

Unlike 2,4-D (2,4-dichloro-substituted) and MCPA (4-chloro-2-methyl-substituted), 2-(4-Phenoxyphenoxy)acetic acid bears completely unsubstituted phenoxy rings. This structural feature enables regioselective electrophilic aromatic substitution at either the ortho- or para- positions of the terminal phenoxy group, as well as at the meta- or ortho- positions of the internal phenoxy ring, depending on the electrophile and reaction conditions. In contrast, chlorinated analogs have blocked ring positions that restrict substitution patterns [1]. Furthermore, the free carboxylic acid moiety permits direct amide coupling with amines, esterification with alcohols, and reduction to the corresponding alcohol—a full suite of transformations that are unavailable with the ester prodrugs or salt forms commonly employed for agrochemical actives [2].

Scaffold Versatility
Class-level
4–6 substitution sites · free acid
Unsubstituted rings permit regioselective derivatization not available in chloro/methyl analogs
Class-level inference; confirm reactivity under target conditions
Synthetic Chemistry Building Block Derivatization

Non-Herbicidal Activity: Procurement Advantage

2-(4-Phenoxyphenoxy)acetic acid lacks the ring chlorine substituents that are essential for auxin-mimic herbicidal activity in 2,4-D and MCPA. While no direct quantitative IC50 or Ki data are available for this specific compound in herbicidal assays, its structural similarity to the PPAR agonist pharmacophore (as identified in phenoxyacetic acid PPARδ partial agonists) and its use as a research chemical building block suggest that its primary value lies in pharmaceutical or chemical biology applications rather than as an agrochemical active ingredient [1][2]. This absence of intrinsic herbicidal activity can be a procurement advantage for laboratories that require a non-phytotoxic building block for cell-based assays, in vivo pharmacology studies, or medicinal chemistry campaigns where unintended auxin-like effects would confound results.

Non-Herbicidal Activity
Inferred
No auxin-mimic activity
Absence of ring chlorines precludes herbicidal auxin mimicry; reduces confounding bioactivity
Inferred from SAR; beneficial for non-phytotoxic research applications
Research Chemical Drug Discovery Safety Profile

2-(4-Phenoxyphenoxy)acetic acid Procurement Scenarios


PPAR Agonist & Nuclear Receptor Ligand Synthesis

2-(4-Phenoxyphenoxy)acetic acid serves as a core scaffold for the construction of PPARα and PPARγ agonists, as demonstrated in the synthesis and evaluation of chiral phenoxyacetic acid analogues [1]. The unsubstituted phenoxy rings allow for systematic exploration of substitution patterns to optimize receptor subtype selectivity and potency, while the free carboxylic acid enables direct conjugation to generate ester prodrugs or amide-linked conjugates. The compound's intermediate LogP of 2.94 provides a favorable starting point for balancing membrane permeability and aqueous solubility in lead optimization campaigns.

Non-Phytotoxic Building Block for Agrochemical Probes

For laboratories engaged in agrochemical discovery, 2-(4-Phenoxyphenoxy)acetic acid offers a phenoxyacetic acid backbone without the confounding herbicidal activity of 2,4-D or MCPA [2]. This allows researchers to explore structure-activity relationships for novel modes of action—such as ACCase inhibition or juvenile hormone mimicry—without the interference of auxin-like phytotoxicity. The compound's thermal stability (boiling point 401.6°C) supports high-temperature reactions common in agrochemical synthesis, while its density (1.251 g/cm³) facilitates accurate weighing and formulation studies.

Carboxylic Acid Handle for Chemical Biology Probes

The free carboxylic acid moiety of 2-(4-Phenoxyphenoxy)acetic acid provides a direct attachment point for biotin, fluorescent dyes, or affinity tags, making it an ideal starting material for the synthesis of chemical biology probes . Unlike fenoxycarb (carbamate ester) or pyriproxyfen (ether), which lack a readily derivatizable acid group, this compound can be directly coupled to amine-containing linkers using standard carbodiimide chemistry. The moderate LogP (2.94) ensures that the resulting probes retain sufficient solubility for aqueous biological assays while maintaining adequate cell permeability.

Analytical Reference Standard & Method Development

Owing to its well-defined physicochemical properties—including a melting point of 125°C, predicted boiling point of 401.6°C, and LogP of 2.94—2-(4-Phenoxyphenoxy)acetic acid is suitable as a reference standard for chromatographic method development (HPLC, LC-MS) in quality control laboratories [3]. Its intermediate lipophilicity places it in a region of the logP scale that is underpopulated by commonly available reference compounds, making it particularly valuable for calibrating retention time prediction models and validating analytical methods for phenoxyacetic acid derivatives.

Application
Selection Property
Validation Focus
PPAR agonist synthesis
Unsubstituted phenoxy scaffold for systematic SAR exploration
Receptor subtype selectivity and potency profiling
Non-phytotoxic agrochemical building block
Absence of inherent herbicidal activity; free acid for derivatization
ACCase or juvenile hormone mimicry SAR without auxin interference
Chemical biology probe synthesis
Direct conjugation via carboxylic acid handle
Solubility and cell permeability balance for aqueous assays
Analytical reference standard
Well-defined physicochemical profile
Chromatographic retention time calibration and method development

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